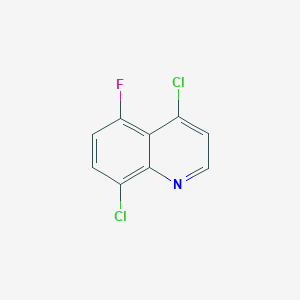
4,8-ジクロロ-5-フルオロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-5-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinoline ring, which can significantly influence its chemical properties and reactivity.
科学的研究の応用
4,8-Dichloro-5-fluoroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies investigating the mechanisms of action of quinoline-based drugs and their interactions with biological targets.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用機序
Target of Action
4,8-Dichloro-5-fluoroquinoline is a type of fluoroquinolone . The primary targets of fluoroquinolones are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 4,8-Dichloro-5-fluoroquinoline, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The action of 4,8-Dichloro-5-fluoroquinoline affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, an essential step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .
Result of Action
The result of 4,8-Dichloro-5-fluoroquinoline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death . This makes 4,8-Dichloro-5-fluoroquinoline and other fluoroquinolones effective antibacterial agents .
Action Environment
The action of 4,8-Dichloro-5-fluoroquinoline, like other fluoroquinolones, can be influenced by various environmental factors. These include the pH and ion concentration of the environment, which can affect the compound’s absorption and distribution . Additionally, the presence of resistant bacterial strains can impact the efficacy of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-5-fluoroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,8-dichloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: Industrial production of 4,8-Dichloro-5-fluoroquinoline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 4,8-Dichloro-5-fluoroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Amino or thioquinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
類似化合物との比較
- 4,7-Dichloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 5,7,8-Trifluoroquinoline
Comparison: 4,8-Dichloro-5-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms on the quinoline ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of fluorine at the 5-position can enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
4,8-dichloro-5-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHJXKPRAVFHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
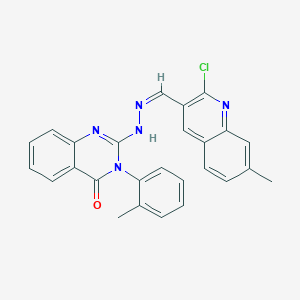
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
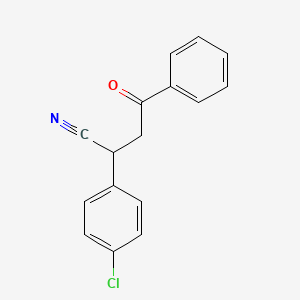
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)
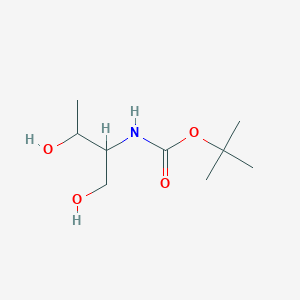
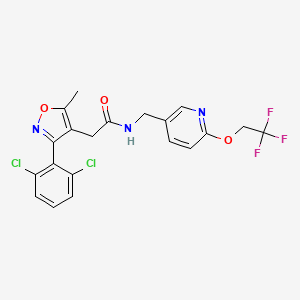
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2364854.png)
![6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2364856.png)
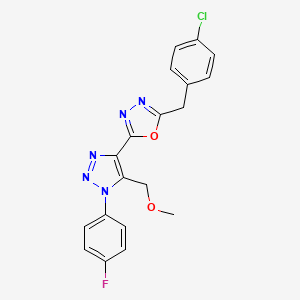
![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)
![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)
